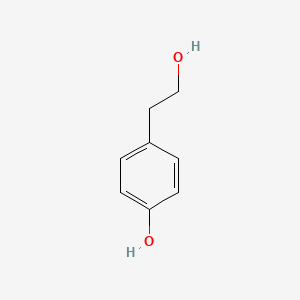

2-(4-Hydroxyphenyl)ethanol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El tirosol puede sintetizarse a través de varios métodos. Una ruta sintética común implica la reducción del ácido p-hidroxifenilacético usando hidruro de aluminio y litio (LiAlH4) en éter anhidro . Otro método incluye la reducción del p-hidroxifenilacetaldehído usando borohidruro de sodio (NaBH4) en metanol .

Métodos de Producción Industrial: La producción industrial de tirosol a menudo involucra la extracción de fuentes naturales como el aceite de oliva y las especies de Rhodiola. Un método novedoso combina la cromatografía en resina macroporosa DIAION HP-20 con la cromatografía en gel de sílice para preparar simultáneamente altas purezas de salidrósido y tirosol a partir de Rhodiola crenulata . Este método logra altas tasas de pureza y rendimiento, lo que lo hace eficiente para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: El tirosol experimenta varias reacciones químicas, que incluyen:

Esterificación: El tirosol forma ésteres con ácidos orgánicos, mejorando su lipofilia y biodisponibilidad.

Reactivos y Condiciones Comunes:

Oxidación: H2O2, ácido ascórbico, complejo EDTA-Fe2+.

Esterificación: Ácidos grasos de diferentes longitudes de cadena.

Productos Principales:

Hidroxi tirosol: Un potente antioxidante derivado de la oxidación del tirosol.

Ésteres de tirosol: Derivados lipofilizados con bioactividad mejorada.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-(4-Hydroxyphenyl)ethanol exhibits significant biological activities that make it valuable in the pharmaceutical industry:

- Antioxidant Properties : Tyrosol acts as an antioxidant, protecting cells from oxidative stress. Research indicates that it can inhibit neutrophilic activity against pathogens, suggesting potential therapeutic uses in treating infections caused by fungi such as Candida albicans .

- Anti-inflammatory Effects : Studies have shown that tyrosol can modulate inflammatory responses, which may be beneficial in developing anti-inflammatory drugs .

- Neuroprotective Effects : Tyrosol has been reported to protect against neurodegenerative diseases by reducing neuronal cell death and promoting cell survival under stress conditions .

Case Study: Tyrosol in Neuroprotection

A study demonstrated that tyrosol could reduce oxidative damage in neuronal cells, indicating its potential for treating neurodegenerative conditions like Alzheimer's disease. The compound was shown to enhance mitochondrial function and decrease apoptosis markers .

Agricultural Applications

In agriculture, this compound is utilized for its antimicrobial properties:

- Plant Growth Promotion : Tyrosol has been found to enhance plant growth and resilience against pathogens. It functions as a signaling molecule that can stimulate defense mechanisms in plants .

- Biopesticide Development : Due to its antifungal properties, tyrosol is being explored as a natural biopesticide to control plant diseases caused by fungal pathogens .

Data Table: Effects of Tyrosol on Plant Growth

| Application | Effect on Plants | Reference |

|---|---|---|

| Plant Growth Promotion | Increased root length and biomass | |

| Antifungal Activity | Reduced incidence of fungal infections |

Cosmetic Applications

The cosmetic industry leverages the properties of this compound for various formulations:

- Skin Care Products : Its antioxidant properties make it an effective ingredient in anti-aging creams and lotions, helping to protect skin from environmental damage .

- Fragrance Industry : Tyrosol is used as a fragrance component due to its pleasant aroma and stability in formulations .

Case Study: Tyrosol in Skincare

A formulation study indicated that incorporating tyrosol into skincare products significantly improved skin hydration and elasticity, showcasing its effectiveness as an active ingredient in cosmetics .

Industrial Applications

Beyond its biological applications, this compound serves as a building block in various industrial processes:

- Synthesis of Polymers : Tyrosol is used in the production of phenolic resins and other polymeric materials due to its reactive hydroxyl groups .

- Food Industry : It is also utilized as a food preservative due to its antimicrobial properties, extending the shelf life of products without synthetic additives .

Data Table: Industrial Uses of Tyrosol

Mecanismo De Acción

El tirosol ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina los radicales libres y reduce el estrés oxidativo en las células . En la cardioprotección, el tirosol mejora la fosforilación de proteínas como Akt, eNOS y FOXO3a, e induce la expresión de SIRT1, que juega un papel en la supervivencia celular y la resistencia al estrés . Además, los efectos antiinflamatorios del tirosol están mediados por la inhibición de los productos finales de glicación avanzada (AGE) y la reducción de la inflamación inducida por metilglioxal .

Compuestos Similares:

Hidroxi tirosol: Un antioxidante más potente que el tirosol, derivado de su oxidación.

Resveratrol: Otro compuesto fenólico con fuertes propiedades antioxidantes y antiinflamatorias.

Salidrósido: Un glucósido feniletanóide que se encuentra en las especies de Rhodiola, conocido por sus efectos adaptógenos y antioxidantes.

Unicidad del Tirosol: Si bien el hidroxi tirosol y el resveratrol son antioxidantes más potentes, la mayor concentración de tirosol en el aceite de oliva y su buena biodisponibilidad lo hacen significativo en la dieta humana .

En conclusión, el tirosol es un compuesto versátil con importantes propiedades antioxidantes y una amplia gama de aplicaciones en diversos campos. Sus características únicas y sus posibles beneficios para la salud lo convierten en un tema valioso de investigación científica.

Comparación Con Compuestos Similares

Hydroxytyrosol: A more potent antioxidant than tyrosol, derived from its oxidation.

Resveratrol: Another phenolic compound with strong antioxidant and anti-inflammatory properties.

Salidroside: A phenylethanoid glycoside found in Rhodiola species, known for its adaptogenic and antioxidant effects.

Uniqueness of Tyrosol: While hydroxytyrosol and resveratrol are more potent antioxidants, tyrosol’s higher concentration in olive oil and good bioavailability make it significant in the human diet .

Actividad Biológica

2-(4-Hydroxyphenyl)ethanol, also known as 4-hydroxyphenethyl alcohol or tyrosol, is a phenolic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₈H₁₀O₂

- CAS Number : 501-94-0

- Molar Mass : 138.17 g/mol

- Melting Point : 89 - 92 °C

- Solubility : 124 g/L in water

Antioxidant Activity

This compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its protective effects against oxidative stress. In vitro studies indicate that it can enhance the antioxidant capacity of cells and tissues, thereby potentially reducing the risk of various diseases associated with oxidative damage .

Immunomodulatory Effects

Research indicates that this compound can modulate immune responses. A study involving Candida albicans demonstrated that this compound inhibits neutrophilic activity, impairing the chemiluminescence response of neutrophils during phagocytosis. The IC50 values for inhibiting neutrophil chemiluminescence were found to be 38.1 µM and 19.9 µM against opsonized zymosan and C. albicans, respectively. This suggests a potential role in immune evasion by pathogens .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been reported to protect neuronal cells from apoptosis induced by oxidative stress. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Properties

This compound has shown anti-inflammatory effects in various models. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues, which may be beneficial in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Synthesis and Biocatalytic Applications

The synthesis of this compound can be achieved through biocatalytic processes, utilizing enzymes such as vanillyl alcohol oxidase (VAO). This method allows for regio- and enantioselective hydroxylation of substrates like 4-ethylphenol, yielding high conversion rates under optimized conditions .

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 2-(4-Hydroxyphenyl)ethanol in plant extracts or biological matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with biphenyl columns is optimal for separating this compound from structurally similar phenolics like hydroxytyrosol. Resolution parameters (e.g., flow rate, gradient elution) must be calibrated to distinguish retention times, as overlapping peaks can lead to quantification errors . For complex matrices, coupling with mass spectrometry (LC-MS) improves specificity, particularly when analyzing microbial or mammalian metabolic profiles .

Q. How can researchers validate the antioxidant activity of this compound in vitro?

- Methodological Answer : Standardize assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (Oxygen Radical Absorbance Capacity) to measure free radical neutralization. Include positive controls (e.g., ascorbic acid) and account for solvent interference. For cellular models, use oxidative stress biomarkers (e.g., ROS levels via fluorescent probes) in astrocytes or endothelial cells, ensuring dose-response curves align with physiologically relevant concentrations .

Q. What are the primary biosynthetic routes for this compound in microbial systems?

- Methodological Answer : In Pseudomonas and E. coli, the compound is synthesized via tyrosine decarboxylation followed by hydroxylation. Use isotopic labeling (e.g., ¹³C-tyrosine) to trace pathway flux. Enzyme kinetics studies (e.g., tyrosine decarboxylase activity) should employ pH-controlled buffers and spectrophotometric monitoring of cofactor (PLP) dependency .

Advanced Research Questions

Q. How can stereochemical outcomes be resolved in enzymatic hydroxylation during this compound biosynthesis?

- Methodological Answer : Employ chiral chromatography or nuclear magnetic resonance (NMR) with Mosher’s ester derivatization to determine enantiomeric excess. Compare results across organisms (e.g., Magnolia vs. bacteria) to identify species-specific stereoselectivity in cytochrome P450 or monooxygenase enzymes. Molecular docking simulations can predict active-site interactions influencing stereochemistry .

Q. What experimental strategies address contradictory data on this compound’s neuroprotective effects?

- Methodological Answer : Discrepancies may arise from model specificity. Use isogenic neuronal cell lines (e.g., SH-SY5Y with vs. without dopaminergic traits) to assess context-dependent effects. Combine transcriptomics (RNA-seq) with pathway enrichment analysis to identify neuroprotective targets (e.g., Nrf2/ARE or NF-κB pathways). Validate findings in ex vivo brain slice models under oxidative stress .

Q. How do metabolic pathways of this compound differ between mammalian and microbial systems?

- Methodological Answer : In mammals, phase II metabolism (glucuronidation/sulfation) dominates, detectable via LC-MS/MS with enzymatic hydrolysis pretreatment. In contrast, microbial degradation involves ring cleavage via dioxygenases, identifiable through metabolite profiling (e.g., detecting 4-hydroxybenzaldehyde intermediates). Use stable isotopes (e.g., deuterated substrates) and kinetic isotope effects (KIE) to map pathway divergence .

Q. Methodological Challenges & Solutions

Q. What analytical techniques resolve co-elution issues in phenolic compound mixtures?

- Methodological Answer : Implement two-dimensional chromatography (LC×LC) or ion mobility spectrometry (IMS) for enhanced peak capacity. For quantification, use standard addition methods in complex samples (e.g., olive oil) to correct for matrix effects. Cross-validate with nuclear magnetic resonance (NMR) when structural ambiguity persists .

Q. How to optimize biocatalytic synthesis of this compound for scalable production?

- Methodological Answer : Screen enzyme libraries (e.g., hydroxyphenylpyruvate decarboxylases) for thermostability and solvent tolerance. Use response surface methodology (RSM) to optimize reaction conditions (pH, temperature, co-solvents). Immobilize enzymes on magnetic nanoparticles for reusability and continuous flow systems .

Propiedades

IUPAC Name |

4-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCILVSKPBXVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060111 | |

| Record name | 4-Hydroxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

308.00 to 311.00 °C. @ 760.00 mm Hg | |

| Record name | Tyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-94-0 | |

| Record name | Tyrosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 501-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AK4MU3SNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | Tyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.